4-Tritylaniline hydrochloride 4-Tritylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 945018-87-1
VCID: VC4900158
InChI: InChI=1S/C25H21N.ClH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H,26H2;1H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N.Cl
Molecular Formula: C25H22ClN
Molecular Weight: 371.91

4-Tritylaniline hydrochloride

CAS No.: 945018-87-1

Cat. No.: VC4900158

Molecular Formula: C25H22ClN

Molecular Weight: 371.91

* For research use only. Not for human or veterinary use.

4-Tritylaniline hydrochloride - 945018-87-1

Specification

CAS No. 945018-87-1
Molecular Formula C25H22ClN
Molecular Weight 371.91
IUPAC Name 4-tritylaniline;hydrochloride
Standard InChI InChI=1S/C25H21N.ClH/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-19H,26H2;1H
Standard InChI Key GGYQDMHUVMIEFM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular structure of 4-tritylaniline hydrochloride comprises a central aniline group substituted with a trityl group at the nitrogen atom. The trityl group consists of three phenyl rings bonded to a central carbon, creating a bulky, three-dimensional structure. This configuration significantly influences the compound's reactivity and physical properties. The hydrochloride salt form enhances stability and solubility in polar solvents compared to the free base .

Molecular Formula: C₂₅H₂₂ClN
Molecular Weight: 371.9 g/mol
SMILES Notation: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N.Cl

Spectroscopic Characterization

Key spectroscopic features include:

TechniqueDataSource
IR (KBr)3474 cm⁻¹ (–NH₂ stretch), 3380 cm⁻¹ (–NH₂ stretch)
¹H NMR (DMSO-d6)δ 7.33–7.29 (t, 8H, aromatic), 7.22–7.19 (t, 4H), 7.16–7.14 (d, 8H)
DSCMelting point: 257–258°C (decomposition)

The ¹H NMR spectrum confirms the presence of three distinct aromatic proton environments, consistent with the trityl group's symmetric substitution pattern .

Synthesis and Optimization

Conventional Synthesis Route

The standard preparation involves reacting trityl chloride with aniline under controlled conditions :

  • Reaction Setup:

    • Trityl chloride (1 eq.) + aniline (2.7 eq.)

    • Temperature: 180°C (10 min) → 80°C (30 min post-acid treatment)

    • Acid Workup: 1:1 methanol/2M HCl mixture

This method achieves yields of 72–90% , with purity confirmed through recrystallization from methanol.

Mechanistic Insights

The synthesis proceeds via nucleophilic aromatic substitution, where the aniline's amino group attacks the trityl chloride's electrophilic carbon. Steric hindrance from the trityl group necessitates elevated temperatures to overcome kinetic barriers . Acidic workup facilitates hydrochloride salt formation through protonation of the amine .

Comparative Synthesis Methods

MethodReactantsConditionsYieldPurity Indicator
Thermal Trityl chloride, aniline180°C, 10 min72.4%NMR integration ratios
Acid-Catalyzed Trityl chloride, anilineReflux, HCl/MeOH90%DSC melting point

The acid-catalyzed approach provides higher yields but requires stringent temperature control to prevent decomposition .

Physicochemical Properties

Solubility Profile

4-Tritylaniline hydrochloride exhibits selective solubility:

  • High Solubility: DMSO, DMF, THF

  • Moderate Solubility: Methanol, ethanol (with heating)

  • Low Solubility: Water, hexane, diethyl ether

This solubility behavior enables its use in heterogeneous reaction systems, particularly in polymer cross-linking applications .

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 258°C, aligning with DSC data . The trityl group's robust aromatic structure contributes to this thermal resilience, making the compound suitable for high-temperature synthetic processes.

Applications in Advanced Materials

Porous Organic Polymers (POPs)

4-Tritylaniline hydrochloride serves as a precursor for tetrakis(4-aminophenyl)methane (TAPM), a tetrahedral building block in POP synthesis . Key applications include:

  • Gas Adsorption: TAPM-derived POPs exhibit CO₂ uptake capacities of 2.8 mmol/g at 273 K

  • Water Purification: Functionalized polymers remove cobalt ions with 98% efficiency

Electrochromic Materials

Nitration of 4-tritylaniline yields dinitro derivatives that form stable thin films with reversible redox behavior . These films demonstrate:

  • Optical Contrast: ΔT = 45% at 650 nm

  • Cycling Stability: >1,000 cycles with <5% efficiency loss

Comparative Analysis with Structural Analogues

CompoundMolecular FeaturesApplicationsThermal Stability
4-Tritylaniline HClTrityl-NH₂·HClPOPs, electrochromics258°C
4-MethylanilineCH₃-NH₂Dye intermediates198°C
N,N-Diethylaniline(C₂H₅)₂N-C₆H₅Surfactant synthesis220°C

The trityl group's steric bulk enables unique applications unavailable to simpler aniline derivatives.

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